Terbium-2,4-pentanedionate CAS number 14284-95-8 properties
Terbium-2,4-pentanedionate CAS number 14284-95-8 properties
Properties, Synthesis, and Applications in Photonics & Catalysis
Executive Summary
Terbium(III) 2,4-pentanedionate (Tb(acac)₃), CAS 14284-95-8, is a coordination complex serving as a critical precursor in the fields of photonics, materials science, and catalysis.[1] Distinguished by its intense green luminescence arising from the "antenna effect," this compound is a primary dopant for organic light-emitting diodes (OLEDs) and a precursor for terbium oxide thin films via Metal-Organic Chemical Vapor Deposition (MOCVD). Beyond optics, it functions as a specialized Lewis acid catalyst in the synthesis of complex sandwich compounds (triple-decker phthalocyanines). This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and mechanistic applications.
Part 1: Chemical Identity & Physicochemical Properties[2][3][4]
Tb(acac)₃ typically exists as a hydrate (mono- or trihydrate) due to the high oxophilicity of the lanthanide ion, which seeks to satisfy high coordination numbers (typically 8 or 9) that the three bidentate acetylacetonate ligands cannot fully saturate.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| Chemical Name | Terbium(III) 2,4-pentanedionate | Synonyms: Terbium(III) acetylacetonate; Tb(acac)₃ |
| CAS Number | 14284-95-8 | Applies to the generic complex; hydrates may share this CAS.[1][2][3][4] |
| Molecular Formula | C₁₅H₂₁O₆Tb (Anhydrous) | Often supplied as C₁₅H₂₁O₆Tb[1][2][3][5] · xH₂O |
| Molecular Weight | 456.25 g/mol (Anhydrous) | ~510.3 g/mol for trihydrate |
| Appearance | White to off-white crystalline powder | Hygroscopic |
| Melting Point | 127°C (dec.) to 169°C | Varies by hydration state; decomposes upon melting. |
| Solubility | Soluble: Ethanol, Methanol, Acetone, Chloroform | Insoluble in Water. |
| Coordination Geometry | Square Antiprismatic (typical) | Coordination number 8 (with 2 H₂O) or 9. |
| Fluorescence | Strong Green Emission (545 nm) | Excitation λ: ~280–320 nm (Ligand absorption). |
Part 2: Synthesis & Purification Protocols
Expertise & Experience:
The synthesis of Lanthanide
Protocol: Aqueous-Organic Precipitation
Objective: Synthesis of Tb(acac)₃ · xH₂O from Terbium Nitrate.
-
Reagent Preparation:
-
Dissolve 5.0 mmol of Terbium(III) nitrate hexahydrate [Tb(NO₃)₃ · 6H₂O] in 15 mL of deionized water.
-
Dissolve 15.5 mmol (slight excess) of 2,4-pentanedione (acetylacetone) in 10 mL of Ethanol.
-
-
Complexation:
-
Add the acetylacetone solution dropwise to the terbium salt solution under vigorous magnetic stirring.
-
Critical Step: Slowly add dilute aqueous Ammonia (28%) dropwise while monitoring pH. Adjust pH to 6.0 – 6.5 .
-
A white precipitate will form immediately.
-
-
Crystallization & Purification:
-
Stir the mixture for 3 hours at room temperature to ensure complete coordination.
-
Filter the precipitate using a Büchner funnel.[6]
-
Wash 1: Cold deionized water (removes excess nitrate and ammonia).
-
Wash 2: Cold ethanol (removes unreacted acetylacetone).
-
Drying: Dry in a vacuum desiccator over silica gel for 24 hours. Note: Heating above 80°C may cause partial dehydration and lattice collapse.
-
Visualization: Synthesis Workflow
Figure 1: Step-by-step workflow for the wet-chemical synthesis of Terbium Acetylacetonate.
Part 3: Photophysical Properties & Mechanisms
The utility of Tb(acac)₃ in photonics relies on the Antenna Effect (Sensitized Luminescence). The Tb³⁺ ion has a low molar absorption coefficient (
Mechanism:
-
Ligand Absorption: The acetylacetonate ligand absorbs UV light (~280-320 nm), promoting an electron to a Singlet Excited State (
). -
Intersystem Crossing (ISC): The energy transfers non-radiatively to the ligand's Triplet State (
). -
Energy Transfer (ET): Energy is transferred from the
state to the resonance energy level of the Tb³⁺ ion ( ). -
Emission: The Tb³⁺ ion relaxes to the ground state (
manifold), emitting sharp green light at 545 nm ( ).
Trustworthiness Check: High-frequency oscillators like O-H bonds (from water molecules) can quench this fluorescence by bridging the energy gap non-radiatively. Therefore, anhydrous complexes or those with bulky auxiliary ligands (e.g., phenanthroline) often exhibit higher Quantum Yields (QY).
Visualization: The Antenna Effect (Jablonski Diagram)
Figure 2: Energy transfer mechanism (Antenna Effect) from the acac ligand to the Terbium ion.
Part 4: Applications in Research & Industry
1. OLEDs and Phosphors
Tb(acac)₃ is a fundamental green emitter. In Organic Light Emitting Diodes (OLEDs), it is doped into host matrices (like PVK or CBP) to harvest excitons.
-
Protocol Insight: To prevent concentration quenching (where Tb ions transfer energy to each other rather than emitting), doping concentrations are typically kept between 1-8 wt%.
2. Catalysis: Triple-Decker Sandwich Complexes
Tb(acac)₃ is a specific reagent used to synthesize "Triple-Decker" phthalocyanine complexes (e.g.,
-
Mechanism: The labile acac ligands allow the Tb³⁺ ion to intercalate between phthalocyanine rings in high-boiling solvents (e.g., 1,2,4-trichlorobenzene). These complexes are researched for Single-Molecule Magnet (SMM) behavior.[7]
3. NMR Shift Reagent
While less common than Europium-based reagents, Tb(acac)₃ is paramagnetic. It can be used in the Evans Method to determine magnetic susceptibility or to induce spectral shifts in nuclei of coordinating substrates, aiding in structural elucidation of complex organic molecules.
4. Precursor for Oxide Films (MOCVD)
Thermal decomposition of Tb(acac)₃ allows for the deposition of Terbium Oxide (
-
Thermal Profile: TGA data indicates ligand loss begins ~180°C, with complete decomposition to oxide occurring >600°C. This makes it a viable precursor for Atomic Layer Deposition (ALD) or MOCVD when high purity oxide dielectrics are required.
Part 5: Handling, Stability & Safety
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Hygroscopicity: The compound actively absorbs atmospheric moisture. Hydration changes the coordination sphere, potentially quenching fluorescence. Storage: Store in a desiccator or glovebox under
or Ar. -
Thermal Stability: Stable up to ~120°C. Above this, dehydration and subsequent ligand decomposition occur.
-
Toxicity: Low acute toxicity, but lanthanide salts can be skin and eye irritants. Standard PPE (gloves, goggles, lab coat) is mandatory.
-
Incompatibility: Strong oxidizing agents.
References
-
National Institutes of Health (PubChem). (2025). Terbium(III) acetylacetonate hydrate Compound Summary. Retrieved from [Link]
-
Binnemans, K. (2005). Interpretation of Europium(III) Spectra.[8][9] Coordination Chemistry Reviews. (Contextual reference for Antenna Effect mechanisms in Ln(acac)3).
-
Magritek. (2024). Preparation and Characterisation of Metal Acetylacetonate Complexes. Retrieved from [Link]
Sources
- 1. Terbium acetylacetonate - Wikipedia [en.wikipedia.org]
- 2. strem.com [strem.com]
- 3. strem.com [strem.com]
- 4. americanelements.com [americanelements.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. magritek.com [magritek.com]
- 7. Magnetic Anisotropy of Homo- and Heteronuclear Terbium(III) and Dysprosium(III) Trisphthalocyaninates Derived from Paramagnetic 1H-NMR Investigation | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
